Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate is a complex organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a tert-butyl ester group, a chloro-nitroaniline moiety, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro-Nitroaniline Moiety: This step involves the nitration and chlorination of aniline derivatives, followed by coupling with the azepane ring.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Azepanes: Nucleophilic substitution of the chloro group results in various substituted azepanes.
Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of bioactive compounds. The azepane ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-chloro-6-nitroanilino)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2-chloro-6-nitroanilino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to its pyrrolidine and piperidine analogs. The azepane ring provides a larger ring size, which can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C17H24ClN3O4 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
tert-butyl 3-(2-chloro-6-nitroanilino)azepane-1-carboxylate |
InChI |
InChI=1S/C17H24ClN3O4/c1-17(2,3)25-16(22)20-10-5-4-7-12(11-20)19-15-13(18)8-6-9-14(15)21(23)24/h6,8-9,12,19H,4-5,7,10-11H2,1-3H3 |
InChI Key |
YMJCSEJUQMPQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)NC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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